2-Aminoimidazoline

α₂-adrenoceptor antagonist depression CNS drug discovery

Researchers selecting 2-Aminoimidazoline (CAS 19437-45-7) gain a pharmacologically distinct, bicyclic guanidine analog with superior α₂-adrenoceptor affinity compared to acyclic guanidine alternatives. Direct comparative studies confirm this scaffold achieves validated functional antagonism and blood-brain barrier penetration, making it the preferred core for CNS-targeted depression programs. For carbonic anhydrase projects, its isoform activation fingerprint (hCA I, IV, VA, VII, IX, XII, XIII) offers clear differentiation from imidazole-based leads. At physiological pH, >99% protonation (predicted pKa 9.32) must be factored into assay and formulation design. Source this specific CAS to ensure reproducible pharmacology in your derivative libraries.

Molecular Formula C3H7N3
Molecular Weight 85.11 g/mol
CAS No. 19437-45-7
Cat. No. B100083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoimidazoline
CAS19437-45-7
Synonyms1H-Imidazol-2-amine, 4,5-dihydro-
Molecular FormulaC3H7N3
Molecular Weight85.11 g/mol
Structural Identifiers
SMILESC1CN=C(N1)N
InChIInChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6)
InChIKeyDISXFZWKRTZTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoimidazoline CAS 19437-45-7: Chemical Identity and Core Properties for Procurement


2-Aminoimidazoline (CAS 19437-45-7), also designated as 4,5-dihydro-1H-imidazol-2-amine, is a heterocyclic organic compound characterized by a five-membered imidazoline ring bearing a 2-amino substituent [1]. With a molecular weight of 85.11 g/mol and a predicted pKa of 9.32 ± 0.10, this cyclic guanidine analog serves as a versatile scaffold for drug discovery programs targeting α₂-adrenoceptors and imidazoline binding sites, as well as a synthetic intermediate for pharmacologically active compounds [1].

Why 2-Aminoimidazoline Cannot Be Simply Substituted: Structural Determinants of Differential Activity


Procurement decisions for imidazoline-based research tools or synthetic building blocks cannot rely on generic substitution due to pronounced structure-activity divergences between structurally related analogs. Direct comparative pharmacological evaluations have demonstrated that 2-aminoimidazoline derivatives consistently exhibit higher binding affinities for α₂-adrenoceptors than their guanidine counterparts, with functional antagonism confirmed in both in vitro and in vivo assays [1]. Furthermore, the imidazoline ring itself functions as a validated bioisostere of imidazole, enabling distinct pharmacological profiles—as exemplified by clonidine's ability to activate multiple human carbonic anhydrase isoforms where histamine analogs show different selectivity patterns [2]. These quantifiable differences preclude interchangeability and mandate compound-specific sourcing based on the intended research or industrial application.

2-Aminoimidazoline: Quantitative Differentiation Evidence vs. Guanidine and Imidazole Analogs


Superior α₂-Adrenoceptor Affinity of 2-Aminoimidazolines over Guanidine Analogs

In a systematic SAR study evaluating potential antidepressants, 2-aminoimidazoline derivatives displayed consistently higher affinities for human α₂-adrenoceptors compared to their direct guanidine structural analogs [1]. Compounds 18b and 26b, both bearing the 2-aminoimidazoline scaffold, demonstrated not only in vitro antagonism in [³⁵S]GTPγS binding assays using human prefrontal cortex tissue but also validated in vivo efficacy in rat microdialysis experiments, confirming blood-brain barrier penetration [1].

α₂-adrenoceptor antagonist depression CNS drug discovery

Imidazoline Ring as a Validated Bioisostere of Imidazole in Carbonic Anhydrase Activation

The imidazoline ring, as present in 2-aminoimidazoline derivatives, has been experimentally validated as a bioisostere of the imidazole moiety [1]. Clonidine, a prototypical 2-aminoimidazoline derivative, activates human carbonic anhydrase isoforms hCA I, IV, VA, VII, IX, XII, and XIII with potency in the micromolar range (KA values in micromolar range), while remaining completely inactive on hCA II [1]. This isoform selectivity profile differs markedly from that of histamine (an imidazole-based activator) and provides a distinct pharmacological fingerprint attributable to the 2-aminoimidazoline core.

carbonic anhydrase activator bioisostere medicinal chemistry scaffold

High Predicted Basicity (pKa 9.32) and Ionization State at Physiological pH

2-Aminoimidazoline exhibits a predicted pKa of 9.32 ± 0.10 , indicating that the compound remains predominantly protonated (>99%) at physiological pH 7.4. This basicity profile aligns with the general behavior of cyclic guanidines, for which aromatic derivatives typically show pKa values in the 9–11 range [1]. The high degree of protonation under physiological conditions directly influences solubility, membrane permeability, and receptor-binding electrostatics—key considerations for any drug discovery or biochemical assay development involving this scaffold.

physicochemical properties pKa drug-likeness

Established Synthetic Accessibility via Imidazoline Sulfonic Acid Route

The core 2-aminoimidazoline scaffold is accessible via a well-documented synthetic route involving the reaction of imidazoline sulfonic acid with an amine component in an alcohol-containing liquid medium under controlled conditions [1]. This methodology provides a reproducible entry point for generating diverse 2-aminoimidazoline derivatives, contrasting with alternative scaffolds that may require more complex multi-step syntheses or hazardous reagents. The existence of established patent literature (US5130441A) further substantiates the industrial scalability and process reliability of this compound class.

synthetic intermediate process chemistry derivatization

2-Aminoimidazoline: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: α₂-Adrenoceptor Antagonist Lead Generation

2-Aminoimidazoline serves as the preferred scaffold for medicinal chemistry programs developing α₂-adrenoceptor antagonists for depression and related CNS disorders. Evidence demonstrates that 2-aminoimidazoline derivatives achieve higher receptor affinities than guanidine analogs, with select compounds (e.g., 18b, 26b) showing validated functional antagonism in human brain tissue and confirmed blood-brain barrier penetration in rodent models [1]. Researchers should prioritize 2-aminoimidazoline building blocks over guanidine alternatives when designing compound libraries intended for in vivo CNS target engagement.

Carbonic Anhydrase Activator Development and Bioisostere Exploration

For programs investigating carbonic anhydrase activators (CAAs) or seeking bioisosteric replacements of imidazole-containing lead compounds, 2-aminoimidazoline provides a chemically validated alternative with a distinct isoform activation fingerprint. Clonidine, a 2-aminoimidazoline derivative, activates hCA I, IV, VA, VII, IX, XII, and XIII while sparing hCA II [2]. This profile supports the use of 2-aminoimidazoline as a core scaffold for developing isoform-selective CAAs or for diversifying imidazole-based chemical series where differentiated selectivity is required.

Synthetic Intermediate for Pharmacologically Active Derivatives

2-Aminoimidazoline (CAS 19437-45-7) functions as a key intermediate in the synthesis of pharmacologically active compounds, particularly those with potential hypotensive properties . The documented synthetic route via imidazoline sulfonic acid [3] enables reliable access to diverse derivatives, including substituted 2-aminoimidazolines with antitumor and antiproliferative activities as claimed in patent literature [4]. Procurement of the parent compound supports derivative synthesis programs across multiple therapeutic areas.

Physicochemical Characterization and Formulation Development

The predicted pKa of 9.32 ± 0.10 and molecular weight of 85.11 g/mol [5] provide essential parameters for formulation scientists and computational chemists. At physiological pH 7.4, the compound exists predominantly (>99%) in its protonated form, a characteristic that must be accounted for in solubility assessments, permeability predictions, and assay buffer design. These well-defined physicochemical properties reduce uncertainty during early-stage development compared to less-characterized heterocyclic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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